![molecular formula C20H19NO4 B2482851 Ethyl 3-(3-phenylpropanamido)benzofuran-2-carboxylate CAS No. 477500-87-1](/img/structure/B2482851.png)
Ethyl 3-(3-phenylpropanamido)benzofuran-2-carboxylate
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Description
Synthesis Analysis
Benzofuran-3-carboxylate esters, a group to which this compound belongs, can be synthesized through various methods. One such method involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross coupling . Another method involves a Knoevenagel condensation leading to the formation of furan, followed by annulation of a cyclohexane by oxo-Michael reaction and aromatization of the intermediate by the action of NBS .Scientific Research Applications
- Anticancer Potential : Researchers investigate Compound X as a potential anticancer agent due to its structural resemblance to natural products with antitumor properties. Synthesis modifications can enhance its efficacy against specific cancer cell lines .
- Anti-Inflammatory Activity : Compound X’s benzofuran core contributes to its anti-inflammatory effects. Scientists explore its potential as a lead compound for developing novel anti-inflammatory drugs .
- Asymmetric Synthesis : Chemists utilize Compound X in asymmetric reactions, aiming to create chiral molecules. Its unique amide and benzofuran moieties offer opportunities for stereocontrolled transformations .
- C-H Activation : Researchers investigate C-H functionalization using Compound X as a substrate. The benzofuran scaffold provides a versatile platform for developing new synthetic methodologies .
- Fluorescent Properties : Compound X exhibits fluorescence, making it suitable for bioimaging applications. Scientists design fluorescent probes based on its structure to visualize cellular processes and detect specific biomolecules .
- Cellular Uptake Studies : Researchers explore how cells internalize Compound X and its derivatives. Understanding uptake mechanisms informs drug delivery strategies and imaging agent design .
- Biosynthesis Investigations : Compound X’s biosynthetic pathway remains an area of interest. Researchers study its origin in natural sources and explore potential enzymatic transformations .
- Isolation from Natural Sources : Scientists search for Compound X in plants, fungi, or marine organisms. Isolating it from natural matrices aids in understanding its ecological role and potential bioactivity .
- Photoluminescence Studies : Compound X’s photophysical properties intrigue materials scientists. Investigations focus on its emission spectra, quantum yield, and interactions with other materials .
- Optoelectronic Applications : Researchers explore Compound X as a component in organic light-emitting diodes (OLEDs) or other optoelectronic devices. Its benzofuran core contributes to charge transport and emission properties .
- Detection and Quantification : Scientists develop analytical methods to detect and quantify Compound X in complex matrices. Applications include forensic analysis, environmental monitoring, and quality control .
- Doping Control : In the context of sports anti-doping, researchers investigate Compound X due to its potential misuse as a performance-enhancing substance. Antibodies against it aid in detecting illicit use .
Medicinal Chemistry and Drug Development
Organic Synthesis and Methodology
Fluorescent Probes and Imaging
Natural Product Chemistry
Materials Science and Photophysics
Analytical Chemistry and Forensics
Development of antibodies to human asialo erythropoietin: Possible implications for doping control Google Scholar Design, Synthesis, Application and Research Progress of Fluorescent Probes
properties
IUPAC Name |
ethyl 3-(3-phenylpropanoylamino)-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-2-24-20(23)19-18(15-10-6-7-11-16(15)25-19)21-17(22)13-12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRRRZXRYHPLGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(3-phenylpropanamido)benzofuran-2-carboxylate |
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